molecular formula C8H8ClNS B6609447 2-(but-3-yn-1-yl)-4-(chloromethyl)-1,3-thiazole CAS No. 2764004-63-7

2-(but-3-yn-1-yl)-4-(chloromethyl)-1,3-thiazole

Cat. No.: B6609447
CAS No.: 2764004-63-7
M. Wt: 185.67 g/mol
InChI Key: BMSMKDRKRDCYKX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(but-3-yn-1-yl)-4-(chloromethyl)-1,3-thiazole is a heterocyclic compound that features a thiazole ring substituted with a but-3-yn-1-yl group at the 2-position and a chloromethyl group at the 4-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(but-3-yn-1-yl)-4-(chloromethyl)-1,3-thiazole typically involves the formation of the thiazole ring followed by the introduction of the but-3-yn-1-yl and chloromethyl substituents. One common method involves the cyclization of appropriate precursors under controlled conditions. For example, a thioamide can be reacted with an α-haloketone to form the thiazole ring, followed by alkylation with but-3-yn-1-yl bromide and chloromethylation using chloromethyl methyl ether in the presence of a base .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(but-3-yn-1-yl)-4-(chloromethyl)-1,3-thiazole can undergo various chemical reactions, including:

    Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, forming new carbon-carbon or carbon-heteroatom bonds.

    Oxidation and Reduction: The but-3-yn-1-yl group can be oxidized or reduced under appropriate conditions.

    Cycloaddition Reactions: The alkyne moiety can participate in cycloaddition reactions, such as the Diels-Alder reaction.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide or thiols can be used for substitution at the chloromethyl position.

    Oxidation: Oxidizing agents like potassium permanganate or osmium tetroxide can be used to oxidize the alkyne group.

    Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst can reduce the alkyne group.

Major Products Formed

    Substitution Products: Azides, thiols, or other nucleophiles can replace the chlorine atom in the chloromethyl group.

    Oxidation Products: Carboxylic acids or ketones can be formed from the oxidation of the alkyne group.

    Reduction Products: Alkanes or alkenes can be formed from the reduction of the alkyne group.

Scientific Research Applications

2-(but-3-yn-1-yl)-4-(chloromethyl)-1,3-thiazole has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(but-3-yn-1-yl)-4-(chloromethyl)-1,3-thiazole depends on its specific application. In biological systems, it may act as an enzyme inhibitor by binding to the active site of the enzyme and blocking its activity. The molecular targets and pathways involved can vary, but common targets include enzymes involved in metabolic pathways or signaling cascades .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The unique combination of the but-3-yn-1-yl and chloromethyl substituents in 2-(but-3-yn-1-yl)-4-(chloromethyl)-1,3-thiazole imparts distinct chemical reactivity and potential for diverse applications. The presence of both an alkyne and a chloromethyl group allows for a wide range of chemical modifications and functionalizations, making it a versatile compound in synthetic chemistry and research.

Properties

IUPAC Name

2-but-3-ynyl-4-(chloromethyl)-1,3-thiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8ClNS/c1-2-3-4-8-10-7(5-9)6-11-8/h1,6H,3-5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMSMKDRKRDCYKX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCCC1=NC(=CS1)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8ClNS
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.67 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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